Kadsurenin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kadsurenin A is a bioactive lignan derived from the genus Piper, specifically from the plant Piper kadsura (Choisy) Ohwi . It is known for its various pharmacological activities, including anti-inflammatory, antimicrobial, neuroprotective, antioxidative, anti-platelet aggregation, cytotoxic, and anti-parasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsurenin A involves several steps, starting from basic organic compounds. One of the key intermediates in the synthesis is 3,4-dimethoxycinnamyl 4-formyl-2-methoxyphenyl ether . The synthetic route typically involves the use of reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Kadsurenin A undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized lignans .

Scientific Research Applications

Kadsurenin A has a wide range of scientific research applications:

Mechanism of Action

Kadsurenin A exerts its effects through various molecular targets and pathways. It acts as an inhibitor of platelet-activating factor, which plays a role in inflammation and thrombosis . It also exhibits antioxidative properties by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Biological Activity

Kadsurenin A is a bioactive compound derived from the genus Piper, particularly noted for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, molecular interactions, and relevant research findings.

Overview of this compound

This compound is classified as a lignan, a type of polyphenolic compound known for various health benefits. It has garnered attention for its potential roles in anti-inflammatory, antiviral, and anticancer activities.

Molecular Interactions and Docking Studies

Recent studies have utilized in silico molecular docking to investigate the binding affinity of this compound with various biological targets. For instance, this compound showed significant interaction with the main protease of SARS-CoV-2, indicating its potential as an antiviral agent against COVID-19.

Table 1: Docking Scores of this compound and Other Compounds

| Compound | Docking Score (kcal/mol) | Binding Residues |

|---|---|---|

| This compound | -8.43 | Gly143, Cys145, His164 |

| Methysticin | -8.20 | Gly143, Cys145, His163 |

| Dihydrokavain | -7.44 | Various |

| Pulmatin | -6.12 | Various |

The docking studies revealed that this compound had one of the highest binding affinities among the tested compounds, suggesting its potential effectiveness in inhibiting viral activity through interaction with critical protease enzymes .

Antiviral Activity

This compound's antiviral properties have been highlighted in studies focusing on COVID-19. The compound demonstrated strong binding to the main protease of SARS-CoV-2, which is essential for viral replication. This interaction could inhibit the virus's ability to process polyproteins necessary for its life cycle .

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It modulates various signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by excessive inflammatory responses .

Antiplatelet Activity

This compound has been identified as a platelet-activating factor receptor antagonist. This activity suggests its potential use in managing cardiovascular diseases by preventing platelet aggregation and subsequent thrombus formation .

Case Studies and Research Findings

- COVID-19 Inhibition : In a study examining phenolic compounds against COVID-19, this compound was found to effectively bind to viral proteases, demonstrating significant potential as a therapeutic candidate for COVID-19 treatment .

- Inflammation Modulation : Another study reported that this compound could suppress inflammatory markers in human fibroblasts, indicating its role in reducing oxidative stress and inflammation .

- Antiplatelet Effects : The compound's ability to inhibit platelet activation suggests applications in cardiovascular therapy, particularly for patients at risk of thrombotic events .

Properties

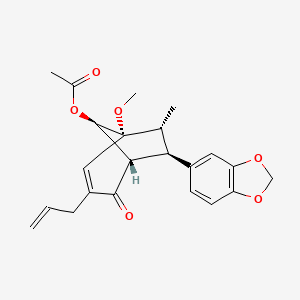

Molecular Formula |

C22H24O6 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(1R,5S,6R,7R,8R)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate |

InChI |

InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m1/s1 |

InChI Key |

LCYNORHWGQHDLP-MHTCVMEGSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]2[C@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.